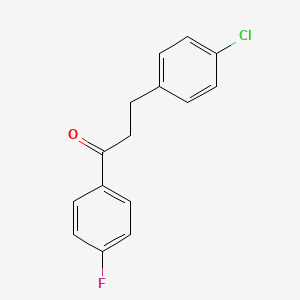

3-(4-Chlorophenyl)-4'-fluoropropiophenone

Description

Propiophenone (B1677668) derivatives are foundational building blocks in organic synthesis and medicinal chemistry. The parent compound, propiophenone, is utilized as an intermediate in the production of pharmaceuticals such as the appetite suppressant phenmetrazine. ontosight.aiontosight.aiwikipedia.org Modifications to the core structure have led to the development of compounds with a range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. ontosight.aimanavchem.com The versatility of the propiophenone moiety allows for its incorporation into diverse molecular architectures, leading to novel therapeutic agents and other fine chemicals. manavchem.com

Halogenated ketones, particularly α-haloketones, are highly valued intermediates in organic synthesis due to their enhanced reactivity. The presence of a halogen atom on the carbon adjacent to the carbonyl group creates a highly electrophilic center, making these compounds susceptible to nucleophilic substitution reactions. This reactivity is exploited in the construction of complex molecular frameworks, especially in the synthesis of various heterocyclic compounds.

In medicinal chemistry, the incorporation of halogen atoms is a well-established strategy for optimizing the pharmacological profile of drug candidates. nih.govnih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net For instance, fluorine and chlorine are frequently introduced to enhance properties like membrane permeability and to block metabolic pathways that could otherwise lead to rapid drug inactivation. researchgate.netmdpi.com The ability of halogens to form "halogen bonds"—a type of noncovalent interaction with biological macromolecules—is also increasingly recognized as a crucial factor in ligand-target binding and rational drug design. nih.govnamiki-s.co.jp Consequently, a significant number of drugs currently in clinical development are halogenated structures. nih.govnih.gov

3-(4-Chlorophenyl)-4'-fluoropropiophenone is a specific, di-halogenated derivative within the broader class of propiophenones. Its structure features a three-carbon chain with a ketone functional group. One end of this chain is attached to a 4-fluorophenyl group, while the other end bears a 4-chlorophenyl group. This compound exemplifies the strategic halogenation of a propiophenone scaffold, combining both a chlorine and a fluorine atom on separate aromatic rings.

Below are the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |

| CAS Number | 56201-99-1 |

| Molecular Formula | C15H12ClFO |

| Molecular Weight | 262.71 g/mol |

| InChI Key | WUDCQPGBHCOFCR-UHFFFAOYSA-N |

The presence of two different halogens on the terminal phenyl rings suggests its potential as a specialized intermediate in the synthesis of novel compounds where the distinct electronic properties of chlorine and fluorine can be leveraged for further chemical transformations or to modulate biological activity.

The academic and industrial interest in halogenated propiophenone and phenylpropanone analogues is well-documented. Research has often focused on simpler, mono-halogenated derivatives as key intermediates for synthesizing biologically active molecules. For example, 4'-Fluoropropiophenone has been utilized in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline.

Furthermore, investigations into related phenylpropanone structures have demonstrated their therapeutic potential. A study on a series of 3-amino-2-methyl-1-phenylpropanones, including a 4-fluorophenyl derivative, revealed potent hypolipidemic activity in rodents, highlighting the role of these scaffolds in developing agents for lowering cholesterol and triglyceride levels. nih.gov The development of chromane (B1220400) propionic acid analogues as potential treatments for diabetes also underscores the continued exploration of phenylpropanoid structures in medicinal chemistry. researchgate.net

These historical investigations into simpler halogenated and non-halogenated propiophenone and phenylpropanone analogues have established a foundation for the synthesis and study of more complex derivatives like this compound, driven by the continuous search for novel compounds with enhanced or specific pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDCQPGBHCOFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478714 | |

| Record name | 3-(4-CHLOROPHENYL)-4'-FLUOROPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56201-99-1 | |

| Record name | 3-(4-CHLOROPHENYL)-4'-FLUOROPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Analysis and Conformational Considerations of 3 4 Chlorophenyl 4 Fluoropropiophenone

Stereochemical Aspects and Chiral Recognition Potential

The structure of 3-(4-Chlorophenyl)-4'-fluoropropiophenone features a prochiral center at the C2 carbon of the propanone chain. This methylene (B1212753) group's protons are diastereotopic, meaning their substitution would lead to the formation of diastereomers in a chiral environment. The presence of the carbonyl group at C1 allows for the potential creation of a chiral center upon reduction, leading to the formation of a secondary alcohol.

The molecule's potential for chiral recognition is significant. The spatial arrangement of the 4-chlorophenyl and 4'-fluorophenyl rings relative to the flexible propanone backbone can lead to distinct enantiomeric conformers. The free rotation around the C1-C2 and C2-C3 single bonds allows the molecule to adopt various conformations, some of which will be mirror images and thus enantiomeric. In a chiral environment, such as interaction with a chiral catalyst or a biological receptor, these enantiomeric conformations could exhibit different binding affinities and reactivities.

Table 1: Key Stereochemical Features of this compound

| Feature | Description | Implication |

|---|---|---|

| Prochiral Center | C2 carbon of the propanone chain | The two protons on this carbon are diastereotopic. |

| Potential Chiral Center | C1 carbonyl carbon | Reduction of the ketone can generate a chiral alcohol. |

| Conformational Chirality | The molecule can adopt chiral conformations due to restricted rotation. | Potential for enantioselective reactions and interactions. |

Aromatic Ring Substituent Effects on Molecular Conformation

The electronic effects of these substituents influence the electron density of the aromatic rings and can affect the rotational barriers around the C-C single bonds of the propanone chain. The 4-fluoro substituent, being highly electronegative, will strongly withdraw electron density from the phenyl ring it is attached to. Similarly, the 4-chloro substituent will have an inductive withdrawing effect on its phenyl ring. These electronic perturbations can influence the non-covalent interactions between the two aromatic rings.

Table 2: Properties of Substituents and Their Potential Conformational Influence

| Substituent | Position | Inductive Effect | Resonance Effect | Potential Influence on Conformation |

|---|---|---|---|---|

| Chlorine | 4-position of the 3-phenyl ring | Electron-withdrawing | Weakly electron-donating | Influences rotational barriers and inter-ring interactions. |

| Fluorine | 4'-position of the propiophenone (B1677668) ring | Strongly electron-withdrawing | Weakly electron-donating | Affects the electronic character of the carbonyl group and the conformation of the adjacent phenyl ring. |

Intramolecular Interactions and Their Influence on Reactivity

The conformation of this compound is further stabilized by a network of weak intramolecular interactions. These interactions, though individually weak, can collectively have a significant impact on the molecule's preferred geometry and, consequently, its reactivity.

One potential interaction is a C-H···O hydrogen bond between one of the ortho protons of the 4'-fluorophenyl ring and the carbonyl oxygen. This type of interaction is known to stabilize a more planar arrangement of the aromatic ring with respect to the carbonyl group. Additionally, weak C-H···π interactions may occur between the protons of one aromatic ring and the electron cloud of the other.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could also play a role. The chlorine atom, being larger and more polarizable than fluorine, has a higher propensity to act as a halogen bond donor. It could potentially interact with the π-system of the 4'-fluorophenyl ring or the carbonyl oxygen.

These intramolecular forces will influence the accessibility of the carbonyl group to nucleophiles. A conformation that is stabilized by strong intramolecular interactions might be less reactive if these interactions shield the reactive center. Conversely, a conformation that exposes the carbonyl group will be more susceptible to nucleophilic attack. The interplay of these subtle forces dictates the molecule's conformational landscape and its chemical behavior.

| Halogen Bonding | Chlorine atom and the π-system of the other ring or the carbonyl oxygen | Can influence the relative orientation of the two aryl groups. |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 4 Fluoropropiophenone

Strategies for Carbon-Carbon Bond Formation in Propiophenone (B1677668) Scaffolds

The core structure of propiophenone derivatives is assembled through the formation of a key carbon-carbon bond between the aromatic ring and the propionyl group. Various classical and modern synthetic methods can be employed to achieve this transformation.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and a primary method for the synthesis of aryl ketones, including 3-(4-Chlorophenyl)-4'-fluoropropiophenone. byjus.comnih.gov The reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov

For the synthesis of the target molecule, this would involve the reaction of fluorobenzene (B45895) with 3-(4-chlorophenyl)propionyl chloride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride. masterorganicchemistry.com

The mechanism proceeds in several steps:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride.

Generation of a resonance-stabilized acylium ion, which serves as the electrophile. byjus.com

Electrophilic attack of the acylium ion on the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, the acylation is expected to occur predominantly at the para position, yielding the desired 4'-fluoro isomer.

Deprotonation of the resulting intermediate to restore aromaticity and regenerate the Lewis acid catalyst. byjus.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. nih.govorganic-chemistry.org However, traditional methods often require stoichiometric amounts of the catalyst, which can lead to significant waste. organic-chemistry.org Modern variations focus on using more efficient and recyclable catalysts, such as rare earth triflates or silica-supported catalysts, sometimes under microwave conditions, to create a more environmentally friendly process. google.comnih.gov

Table 1: Representative Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | Widely used, effective, but often required in stoichiometric amounts. masterorganicchemistry.com |

| Rare Earth Triflates | Sc(OTf)₃, Yb(OTf)₃ | Can be used in catalytic amounts and are often recyclable. researchgate.net |

Condensation reactions, particularly aldol-type condensations, are powerful tools for C-C bond formation. While more commonly associated with the synthesis of α,β-unsaturated ketones (chalcones), variations can be adapted for building propiophenone frameworks. The Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, is a relevant example. wikipedia.orgnumberanalytics.comjove.com

To synthesize a propiophenone derivative, one could envision a reaction between a substituted acetophenone (B1666503) and an aldehyde. For instance, a substituted propiophenone can be condensed with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction proceeds via the formation of a ketone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.comjove.com The initial β-hydroxy ketone adduct can then undergo dehydration to form a chalcone (B49325). Subsequent reduction of the double bond would yield the propiophenone scaffold.

Although this is a multi-step approach to the propiophenone core compared to direct acylation, it offers flexibility in introducing diverse substituents onto the final molecule.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. masterorganicchemistry.com Several of these reactions can be adapted for the synthesis of ketones.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. mdpi.com For ketone synthesis, an acyl chloride can be coupled with an arylboronic acid. nih.govacs.org The synthesis of this compound could theoretically be achieved by coupling 3-(4-chlorophenyl)propionyl chloride with 4-fluorophenylboronic acid. The catalytic cycle involves oxidative addition of the acyl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the ketone product. mdpi.comnih.gov Anhydrous conditions and a suitable base are often required for acyl-Suzuki couplings. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Its broad scope allows for the formation of C-C bonds between various carbon hybridizations. wikipedia.orgorganicreactions.org The synthesis could proceed by reacting a 3-(4-chlorophenyl)propionyl halide with a 4-fluorophenylzinc reagent. The Negishi coupling is known for its high reactivity and functional group tolerance, making it suitable for complex molecule synthesis. numberanalytics.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct method for propiophenone synthesis from its constituent aromatic parts, it can be used to form substituted alkenes which can then be converted to the desired ketone. masterorganicchemistry.compearson.com More advanced applications involve the Mizoroki-Heck reaction of unstrained aryl ketones via C-C bond cleavage to create new alkenes. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Ketone Synthesis

| Reaction | Organometallic Reagent | Electrophile | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Acyl Halide | Wide availability of reagents, good functional group tolerance. mdpi.comacs.org |

Beyond palladium, other transition metals like ruthenium and rhodium are effective catalysts for reactions that can be applied to ketone synthesis.

Ruthenium complexes, for example, can catalyze the α-alkylation of ketones with alcohols via a "hydrogen-borrowing" mechanism. acs.org This process is environmentally benign as it produces only water as a byproduct. acs.org Ruthenium catalysts can also be employed in oxidative alkynylation reactions of alcohols or aldehydes to form ynones, which are versatile intermediates that could potentially be reduced to form propiophenone structures. nih.gov Additionally, ruthenium-catalyzed deoxygenation offers a method to convert ketones into methylene (B1212753) groups, a transformation related to the Wolff-Kishner reduction but under milder conditions. rsc.orgrsc.org

Stereoselective Synthesis of Enantiopure this compound Analogues

The introduction of a chiral center into the propiophenone scaffold, for example at the α- or β-position to the carbonyl group, is of great importance, particularly in the synthesis of pharmaceuticals.

Asymmetric catalysis is the most efficient method for producing enantiomerically enriched compounds. For chiral propiophenone analogues, asymmetric hydrogenation of a corresponding unsaturated precursor or a prochiral ketone is a prominent strategy.

Ruthenium and iridium complexes featuring chiral ligands are highly effective catalysts for the asymmetric hydrogenation of ketones to produce chiral secondary alcohols. nih.govmdpi.com Catalysts derived from ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamines such as DPEN (diphenylethylenediamine) have demonstrated high activity and enantioselectivity. nih.govacs.org

The hydrogenation of prochiral ketones using these catalysts proceeds via a metal-ligand bifunctional mechanism, where a hydride on the metal and a proton from a coordinated amine ligand are transferred to the carbonyl group through a six-membered transition state. acs.org This method allows for the synthesis of a wide variety of optically active alcohols with high efficiency and enantioselectivity. acs.orgmatthey.com Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) instead of H₂ gas, is another powerful technique catalyzed by similar chiral ruthenium complexes. acs.org

Table 3: Common Chiral Ligand Systems for Asymmetric Ketone Hydrogenation

| Catalyst System | Typical Ligands | Key Features |

|---|---|---|

| Ruthenium-based | BINAP, Chiral Diamines (e.g., DPEN) | High activity and enantioselectivity for a broad range of ketones. nih.govacs.org |

| Iridium-based | Chiral P,N,O-type ligands | Effective for asymmetric hydrogenation, providing high enantioselectivities. mdpi.com |

Chiral Auxiliary-Mediated Approaches

The asymmetric synthesis of this compound, particularly to control the stereochemistry at the C3 position, can be effectively achieved using chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

One of the most powerful strategies involves the asymmetric alkylation of a prochiral enolate derived from a propiophenone precursor. In this approach, a chiral auxiliary, such as an Evans' oxazolidinone or a pseudoephedrine derivative, is first attached to a propionyl moiety to form a chiral amide. This amide is then treated with a strong base, like lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. The steric bulk of the chiral auxiliary directs the approach of an incoming electrophile, in this case, a 4-fluorobenzyl halide, to one face of the enolate, resulting in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched product.

The choice of chiral auxiliary and reaction conditions is critical for achieving high diastereoselectivity. For instance, Evans' oxazolidinone auxiliaries are well-regarded for their ability to provide excellent stereocontrol in alkylation reactions due to the rigid conformation of the resulting enolate. mt.com Similarly, pseudoephedrine has proven to be a versatile and practical chiral auxiliary, offering high levels of stereocontrol in alkylations that form new carbon-carbon bonds. orgsyn.org

| Chiral Auxiliary | Typical Base | Electrophile | Reported Diastereomeric Excess (d.e.) for Analogous Systems | Cleavage Method |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | LDA or NaHMDS | 4-fluorobenzyl bromide | >95% | LiOH/H₂O₂ |

| (1R,2S)-(-)-Pseudoephedrine | LDA | 4-fluorobenzyl bromide | >90% | Acid Hydrolysis (e.g., H₂SO₄) |

| (S)-(-)-2,10-Camphorsultam | n-BuLi | 4-fluorobenzyl bromide | >98% | LiAlH₄ Reduction |

Halogenation Strategies for Introducing Chlorine and Fluorine Moieties

The introduction of chlorine and fluorine atoms onto the specific phenyl rings of the propiophenone backbone requires precise halogenation strategies. These methods can be broadly categorized into direct electrophilic aromatic substitution and the interconversion of functional groups.

Direct Electrophilic Aromatic Substitution

The core structure of this compound can be assembled via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Two primary disconnections are plausible for this synthesis:

Acylation of fluorobenzene: In this route, fluorobenzene is treated with 3-(4-chlorophenyl)propionyl chloride. The fluorine atom is an ortho-, para-director, meaning it will direct the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance from the acyl chain, the para-substituted product, 4'-fluoro-3-(4-chlorophenyl)propiophenone, is typically the major isomer formed.

Acylation of chlorobenzene (B131634): Alternatively, chlorobenzene can be acylated with 3-phenyl-4'-fluoropropionyl chloride. Similar to fluorine, the chlorine atom is also an ortho-, para-director. organic-chemistry.org The reaction will yield a mixture of ortho and para isomers, with the desired 4-chlorophenyl product being the major component due to sterics. organic-chemistry.orgwikipedia.org

The efficiency of the Friedel-Crafts acylation is highly dependent on the choice of Lewis acid catalyst and the reaction conditions. While aluminum chloride is common, other catalysts can be employed to modulate reactivity and selectivity.

| Lewis Acid Catalyst | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| AlCl₃ | CS₂, Nitrobenzene, Dichloromethane | High | Strong catalyst, can promote side reactions. Stoichiometric amounts often required. |

| FeCl₃ | Dichloromethane | Moderate | Milder than AlCl₃, can offer improved selectivity. |

| BF₃·OEt₂ | Dichloromethane, Ether | Moderate | Easier to handle than gaseous BF₃. |

| ZnCl₂ | None (neat) or Dichloromethane | Low | Generally requires higher temperatures. |

Functional Group Interconversion for Halogen Introduction

An alternative to direct halogenation during the main bond-forming step is to introduce the halogen atoms by converting other functional groups already present on the aromatic precursors. This approach is particularly useful when direct halogenation methods lack the required regioselectivity or are incompatible with other functional groups in the molecule.

The Sandmeyer reaction provides a reliable method for introducing a chlorine atom onto an aromatic ring. wikipedia.orgnumberanalytics.com This reaction begins with the diazotization of a primary aromatic amine (an aniline (B41778) derivative) using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. wikipedia.org This salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, releasing nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, 3-(4-aminophenyl)propionic acid could be converted to 3-(4-chlorophenyl)propionic acid, which is then activated and used in a Friedel-Crafts reaction.

The introduction of fluorine often utilizes the Balz-Schiemann reaction . wikipedia.orgnumberanalytics.com Similar to the Sandmeyer reaction, this process starts with the formation of an aryl diazonium salt from an aromatic amine. wikipedia.orgacs.org The diazonium salt is then treated with fluoroboric acid (HBF₄) or a tetrafluoroborate (B81430) salt, which precipitates the aryl diazonium tetrafluoroborate. Gentle thermal decomposition of this isolated salt yields the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride. acs.orgacs.org This method is one of the most effective ways to introduce a single fluorine atom onto an aromatic ring with high regioselectivity. numberanalytics.comnih.gov

Purification and Isolation Techniques for Research-Grade Compounds

Achieving research-grade purity (>98-99%) for this compound necessitates meticulous purification and isolation protocols. The primary impurities are often regioisomers from the Friedel-Crafts reaction, unreacted starting materials, or byproducts from side reactions. A combination of recrystallization and column chromatography is typically employed.

Recrystallization is a powerful technique for purifying solid compounds. mt.comlibretexts.org The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out in a purer form, while the impurities remain dissolved in the mother liquor. mt.comwikipedia.org The choice of solvent is critical; ideal solvents dissolve the compound well when hot but poorly when cold.

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as they are carried through the column by a mobile phase (eluent). scielo.br For non-polar to moderately polar compounds like propiophenone derivatives, a silica gel stationary phase is effective. The eluent is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent (gradient elution), compounds can be selectively eluted from the column, allowing for the separation of the desired product from closely related impurities.

| Technique | Parameter | Typical Conditions/Systems |

|---|---|---|

| Recrystallization | Single Solvent Systems | Ethanol, Methanol, Isopropanol |

| Mixed Solvent Systems | Hexane/Ethyl Acetate, Toluene/Heptane, Dichloromethane/Hexane | |

| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., 0% to 20% Ethyl Acetate) |

Following these purification steps, the purity of the final compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformation Pathways of 3 4 Chlorophenyl 4 Fluoropropiophenone

Carbonyl Group Reactivity

The ketone carbonyl group (C=O) is a cornerstone of the molecule's reactivity, characterized by the electrophilicity of its carbon atom and the nucleophilicity of its oxygen atom. This polarity dictates its interactions with a wide array of reagents.

The partially positive carbonyl carbon is a prime target for nucleophiles. libretexts.org This interaction, known as nucleophilic addition, involves the attack of an electron-rich species on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgbham.ac.uk This reaction is fundamental to the synthesis of various derivatives from ketones. wikipedia.org

Reduction to Alcohols: A significant class of nucleophilic addition reactions involves the reduction of the carbonyl group to a secondary alcohol. This is typically achieved using metal hydride reagents. The reaction proceeds via the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. The choice of reducing agent can influence the reaction's selectivity and conditions.

| Reducing Agent | Solvent | Expected Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)propan-1-ol |

This table illustrates the expected products from the reduction of 3-(4-Chlorophenyl)-4'-fluoropropiophenone based on the typical reactivity of metal hydride reagents with ketones. acs.org

Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. researchgate.net Lithium aluminum hydride is a much stronger reducing agent and reacts violently with protic solvents like water or alcohols. acs.org

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the conjugate base, the enolate. The formation of an enol or enolate intermediate is the gateway to a variety of alpha-substitution reactions. youtube.com

Enolization: In the presence of either an acid or a base, this compound can exist in equilibrium with its enol tautomer.

Acid-catalyzed enolization involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon.

Base-promoted enolization involves the direct deprotonation of the alpha-carbon to form an enolate ion.

Alpha-Halogenation: A classic alpha-substitution reaction is halogenation. The outcome of this reaction is highly dependent on the conditions (acidic or basic). pressbooks.pub

Under acidic conditions , the reaction proceeds through an enol intermediate. Halogenation typically occurs only once at the alpha-position because the introduction of an electron-withdrawing halogen atom deactivates the enol, making further reaction less favorable. pressbooks.pub

Under basic conditions , the reaction proceeds via an enolate. The introduction of a halogen increases the acidity of the remaining alpha-protons, making subsequent halogenations faster. Therefore, in the presence of excess base and halogen, all alpha-hydrogens are typically replaced. pressbooks.pub

| Conditions | Reagent | Expected Product(s) |

| Acidic | Br₂ in Acetic Acid | 2-Bromo-3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |

| Basic | Excess Br₂ in aqueous NaOH | 2,2-Dibromo-3-(4-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |

This table outlines the predicted products of alpha-halogenation under different catalytic conditions, demonstrating the control over the degree of substitution.

Halogen Reactivity and Substitution Reactions

The molecule possesses two distinct halogenated aryl rings, offering sites for substitution reactions. The reactivity of the chlorine and fluorine atoms is influenced by their position relative to the activating/deactivating propiophenone (B1677668) chain and their inherent chemical properties.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In this compound, the propiophenone group acts as a moderate electron-withdrawing group, activating both rings towards nucleophilic attack, especially at the positions ortho and para to the point of attachment. However, the 4'-fluorophenyl ring is directly attached to the carbonyl group, which exerts a strong electron-withdrawing effect through both induction and resonance. This makes the 4'-fluorophenyl ring significantly more electron-deficient and thus more activated for SNAr than the 4-chlorophenyl ring.

Furthermore, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the highly electronegative fluorine atom is a better activating group than chlorine and also a surprisingly effective leaving group in this context. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I. researchgate.netmdpi.com Therefore, it is expected that a nucleophile would selectively substitute the fluorine atom on the 4'-fluorophenyl ring.

| Nucleophile | Conditions | Expected Major Product |

| Sodium methoxide (B1231860) (NaOMe) | DMSO, heat | 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)propan-1-one |

| Ammonia (B1221849) (NH₃) | Heat, pressure | 1-(4-Aminophenyl)-3-(4-chlorophenyl)propan-1-one |

This table predicts the outcome of SNAr reactions, highlighting the expected preferential substitution at the 4'-fluoro position.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, used to convert organic halides into organometallic reagents. wikipedia.org This reaction is particularly common with organolithium reagents, such as n-butyllithium (n-BuLi). The rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.org The carbon-fluorine bond is generally unreactive towards metal-halogen exchange with organolithiums. stackexchange.com

Given this reactivity trend, treating this compound with an organolithium reagent is expected to result in selective exchange of the chlorine atom. This would generate a new organolithium species, which could then be trapped with an electrophile.

Reaction Pathway:

Exchange: this compound reacts with n-BuLi, selectively replacing the chlorine atom with lithium.

Intermediate: Formation of [3-(4-lithiuphenyl)-1-(4-fluorophenyl)propan-1-one].

Trapping: The organolithium intermediate can then react with an electrophile (e.g., CO₂, aldehydes, ketones) to form a new carbon-carbon bond.

It is important to note that the ketone carbonyl group is also reactive towards organolithium reagents. Therefore, careful control of reaction conditions, such as low temperatures, would be necessary to favor the metal-halogen exchange over nucleophilic addition to the carbonyl. wikipedia.org

Oxidative Transformations and Pathways

Ketones are generally resistant to oxidation under mild conditions. Their transformation typically requires strong oxidizing agents and often results in the cleavage of carbon-carbon bonds adjacent to the carbonyl group. researchgate.net

Baeyer-Villiger Oxidation: One of the most significant oxidative reactions of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid (like m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons.

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory ability is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the migration could involve either the 4-fluorophenyl group or the ethyl group substituted with a 4-chlorophenyl moiety. Based on the general trend, the aryl (4-fluorophenyl) group has a higher migratory aptitude than the secondary alkyl-type group.

Therefore, the expected major product would be 4-fluorophenyl 3-(4-chlorophenyl)propanoate.

Oxidative Cleavage: Under more forceful oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or nitric acid, the C-C bonds of the ketone can be cleaved. This destructive oxidation would likely break down the propiophenone structure, leading to the formation of carboxylic acids corresponding to the aromatic portions of the molecule. The expected products from such a reaction would be 4-fluorobenzoic acid and 4-chlorobenzoic acid. organic-chemistry.org

| Oxidizing Agent | Conditions | Expected Major Product(s) | Reaction Type |

| m-CPBA | CH₂Cl₂ | 4-Fluorophenyl 3-(4-chlorophenyl)propanoate | Baeyer-Villiger Oxidation |

| Hot, conc. KMnO₄ | Acidic or basic, heat | 4-Fluorobenzoic acid and 4-Chlorobenzoic acid | Oxidative Cleavage |

This table summarizes the potential outcomes of different oxidative transformations on this compound.

Cyclization and Annulation Strategies Utilizing the Propiophenone Backbone

The propiophenone backbone of this compound offers a versatile scaffold for the construction of various cyclic and heterocyclic systems. Through strategic functionalization, this core structure can be elaborated into complex molecular architectures via intramolecular cyclization and cycloaddition reactions. While specific studies on the cyclization and annulation of this compound are not extensively documented in publicly available literature, its chemical nature allows for the prediction of several potential transformation pathways based on well-established synthetic methodologies.

Intramolecular Reaction Design for Ring System Formation

Intramolecular reactions are powerful tools in organic synthesis for the efficient construction of ring systems. The propiophenone core of this compound can be derivatized to incorporate functionalities that can subsequently participate in intramolecular cyclization reactions.

One potential strategy involves the introduction of a nucleophilic group at a suitable position on the propiophenone backbone, which can then attack the electrophilic carbonyl carbon. For instance, the α-carbon to the carbonyl group can be functionalized with a leaving group, followed by the introduction of a nucleophile that can facilitate a ring-closing reaction.

Several classical named reactions could potentially be adapted for the synthesis of heterocyclic systems from derivatives of this compound. These hypothetical pathways, while not yet reported specifically for this compound, are based on established reactivity patterns of similar ketones and propiophenones.

Fischer Indole (B1671886) Synthesis: A well-established method for the synthesis of indoles involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgjk-sci.com A derivative of this compound could theoretically serve as the ketone component in this reaction. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikiwand.comwikiwand.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring system. wikipedia.orgwikiwand.com

A plausible reaction scheme starting from this compound is outlined below:

| Step | Description | Reactants | Conditions | Product |

| 1 | Formation of Phenylhydrazone | This compound, Phenylhydrazine | Acid catalyst (e.g., HCl, H₂SO₄) | Phenylhydrazone derivative |

| 2 | Tautomerization | Phenylhydrazone derivative | Acid catalyst | Ene-hydrazine intermediate |

| 3 | wikiwand.comwikiwand.com-Sigmatropic Rearrangement | Ene-hydrazine intermediate | Heat, Acid catalyst | Di-imine intermediate |

| 4 | Cyclization and Aromatization | Di-imine intermediate | Acid catalyst | Substituted Indole |

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com A derivative of this compound, specifically one bearing a β-aminoethyl group on the 4-fluorophenyl ring, could undergo this reaction. The iminium ion formed under acidic conditions acts as the electrophile for the intramolecular cyclization. wikipedia.org

Pomeranz-Fritsch Reaction: This reaction provides a pathway to isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org While not directly applicable to this compound in its native form, a derivative where the 4-fluorophenyl group is modified to a benzaldehyde and the propiophenone side chain is appropriately functionalized could potentially undergo this type of cyclization.

Cycloaddition Reactions Involving the Propiophenone Core

The propiophenone core of this compound can be modified to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic systems. By introducing unsaturation into the propiophenone backbone, for example, through an aldol (B89426) condensation to form an α,β-unsaturated ketone (a chalcone (B49325) derivative), the molecule can act as a dienophile or a Michael acceptor in various cycloaddition reactions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. An α,β-unsaturated derivative of this compound could serve as the dienophile. The electron-withdrawing nature of the carbonyl group would activate the double bond for reaction with an electron-rich diene.

A representative, though hypothetical, Diels-Alder reaction is presented in the table below:

| Reaction Type | Diene | Dienophile (derived from target compound) | Conditions | Product |

| [4+2] Cycloaddition | 1,3-Butadiene | (E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Thermal or Lewis acid catalysis | Substituted cyclohexene derivative |

The stereochemistry and regiochemistry of the Diels-Alder reaction are well-defined, offering a high degree of control over the structure of the resulting cyclic product.

[3+2] Cycloaddition Reactions: 1,3-Dipolar cycloadditions are another class of reactions that could be employed. For instance, the α,β-unsaturated derivative of this compound could react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. These reactions are often highly regioselective.

The following table outlines a potential [3+2] cycloaddition:

| Reaction Type | 1,3-Dipole | Dipolarophile (derived from target compound) | Conditions | Product |

| 1,3-Dipolar Cycloaddition | Phenyl azide | (E)-1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Thermal | Triazoline derivative |

The utility of the propiophenone core of this compound as a building block in cycloaddition reactions is contingent on its initial conversion to a reactive unsaturated species. The resulting cyclic adducts could serve as intermediates for the synthesis of more complex molecules.

Computational and Theoretical Chemistry Studies of 3 4 Chlorophenyl 4 Fluoropropiophenone

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For compounds analogous to 3-(4-Chlorophenyl)-4'-fluoropropiophenone, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry in the ground state. materialsciencejournal.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms and provides a foundation for further analysis.

Key electronic properties and reactivity indicators derived from DFT studies on similar molecules include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.netnih.gov For instance, in a study of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 4.12 eV, indicating its suitability for optoelectronic and biological applications. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. materialsciencejournal.org Different colors on the map highlight regions of varying electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov For chalcone-like structures, the most negative potential is typically localized around the carbonyl oxygen atom, identifying it as a primary site for intermolecular interactions. materialsciencejournal.orgnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity parameters can be calculated to quantify the molecule's behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, helping to identify which atoms are electropositive or electronegative. researchgate.net This information is valuable for understanding intramolecular interactions and predicting sites of chemical reactivity. materialsciencejournal.org

Below is a table summarizing typical electronic properties calculated for structurally related compounds using DFT methods.

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B3LYP/6-311G(d,p) | - | - | 3.65 | 2.57 |

| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | B3LYP/6–311G++(d,p) | - | - | 4.12 | - |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | B3LYP/6–311++G(d,p) | - | - | 4.6255 | - |

Data sourced from related studies for illustrative purposes. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for performing a thorough conformational analysis. This analysis is crucial as the three-dimensional shape (conformation) of a molecule dictates how it interacts with other molecules, including biological receptors.

The process involves:

System Setup: A starting conformation of the molecule, often obtained from DFT optimization, is placed in a simulation box, which is typically filled with a solvent (like water) to mimic physiological conditions.

Force Field Application: A force field (e.g., COMPASS II, AMBER) is chosen to define the potential energy of the system. mdpi.com The force field is a set of parameters and equations that describe the interactions between atoms, including bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions.

Simulation: The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over a set period (from nanoseconds to microseconds).

From the MD trajectory, several properties are analyzed to understand the molecule's conformational landscape:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulation. frontiersin.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule.

Conformational Clustering: The trajectory is analyzed to identify the most frequently occurring conformations, providing insight into the molecule's preferred shapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov If this compound were part of a series of compounds tested for a specific biological effect, QSAR could be employed to build a predictive model.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is collected. frontiersin.org This data set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, topological, electronic, and steric properties.

Model Building and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like genetic algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov The model's statistical quality and predictive power are rigorously assessed using cross-validation techniques and by predicting the activity of the test set compounds.

For a molecule like this compound, relevant descriptors would likely fall into the categories shown in the table below.

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic composition and size. |

| 2D Descriptors | Topological Indices (e.g., Kier & Hall), Connectivity Indices | Atomic connectivity and branching. |

| 3D Descriptors | van der Waals Surface Area, Molar Refractivity, Dipole Moment | Molecular shape, volume, and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Atomic Charges, Electronegativity | Electronic structure and reactivity. |

| Pharmacophoric | Counts of Hydrogen Bond Donors/Acceptors, Aromatic Rings, Hydrophobic groups | Features relevant for receptor binding. |

A validated 3D-QSAR model can generate contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for activity. researchgate.net This provides intuitive guidance for designing new, more potent analogues.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. The synthesis of this compound would likely involve reactions such as Friedel-Crafts acylation or a related condensation reaction. Computational methods, particularly DFT, can be used to map the entire reaction pathway.

Elucidating a reaction mechanism computationally involves:

Locating Stationary Points: Calculations are performed to identify the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Calculating Energy Barriers: The energy difference between the reactants and each transition state (the activation energy) is calculated. According to Transition State Theory, the pathway with the lowest energy barrier is the most likely to occur. mdpi.com

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

For example, the synthesis of chalcones, which are α,β-unsaturated ketones structurally related to propiophenones, often proceeds via the Claisen-Schmidt condensation. nih.govresearchgate.net A computational study of this reaction would involve modeling the key steps: the deprotonation of the ketone to form an enolate, the nucleophilic attack of the enolate on the aldehyde, and the subsequent dehydration to form the final product. By calculating the energies of all intermediates and transition states, researchers can determine the rate-limiting step and understand how substituents on the aromatic rings influence the reaction rate and yield. This detailed energetic and structural information provides a complete picture of the reaction mechanism at the molecular level. mdpi.com

Structure Activity Relationship Sar Investigations in Propiophenone Derivatives

Influence of Halogen Substituents on Molecular Interactions

Halogen atoms, such as chlorine (Cl) and fluorine (F), play a pivotal role in modulating the molecular interactions of drug candidates. Their influence stems from a combination of steric, electronic, and hydrophobic effects. In the case of 3-(4-Chlorophenyl)-4'-fluoropropiophenone, the presence of two different halogens on separate phenyl rings creates a unique electronic and conformational profile that governs its binding capabilities.

The primary ways halogen substituents affect molecular interactions include:

Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom on a receptor. The strength of this bond is tunable and increases with the polarizability of the halogen (I > Br > Cl > F). nih.gov This interaction is highly directional, providing a valuable tool for designing ligands with specific orientations within a binding pocket. nih.gov

Electron-Withdrawing Effects: Halogens are electronegative and act as electron-withdrawing groups. This effect can alter the electron distribution across the aromatic rings, influencing pKa values and the potential for π-π stacking or cation-π interactions. nsf.govusu.edu An electron-withdrawing substituent can amplify the ability of a molecule to engage in halogen bonding. nsf.govusu.edu

Hydrophobicity and Steric Effects: The introduction of halogens increases the lipophilicity (hydrophobicity) of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. researchgate.net The size of the halogen atom also contributes to steric bulk, which can either promote or hinder binding depending on the topology of the receptor site. nih.gov Studies have shown that binding affinity can be enhanced with increasing halogen atomic number, suggesting that steric and hydrophobic effects play a key role. researchgate.net

Below is a table summarizing the properties of the halogen substituents present in this compound.

| Halogen | Atomic Number | Electronegativity (Pauling Scale) | Atomic Radius (Å) | Hydrophobic Parameter (π) |

| Fluorine (F) | 9 | 3.98 | 0.64 | 0.14 |

| Chlorine (Cl) | 17 | 3.16 | 0.99 | 0.71 |

| Data sourced from reference researchgate.net |

Role of the Propiophenone (B1677668) Linker in Ligand-Receptor Binding Profiles

The propiophenone core, specifically the three-carbon chain connecting the two phenyl rings, is not merely a spacer but an active contributor to the ligand-receptor binding profile. This linker provides crucial conformational flexibility, allowing the two aromatic rings to adopt an optimal spatial orientation for engaging with the binding site on a biological target.

Key functions of the propiophenone linker include:

Conformational Flexibility: The single bonds within the propane (B168953) chain allow for rotation, enabling the molecule to adopt various conformations. This flexibility is essential for an "induced fit" binding model, where the ligand and receptor can both undergo conformational changes to achieve a more stable complex. fiveable.me

Orientation of Pharmacophores: The linker orients the 4-chlorophenyl and 4-fluorophenyl groups in a specific three-dimensional arrangement. The precise distance and angle between these two key pharmacophoric elements, as dictated by the linker, are critical for achieving high-affinity binding to a receptor.

The architecture of a linker is a key parameter in determining the activity of a ligand. ualberta.ca Its length, rigidity, and the presence of functional groups can all be modified to fine-tune the binding characteristics of the molecule for a specific receptor.

Stereochemical Effects on Biological Target Engagement

Stereochemistry often has a profound impact on the biological activity of a drug molecule. nih.gov Biological systems, particularly receptors and enzymes, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. While this compound itself does not have a chiral center, modifications to its propiophenone linker (for example, the addition of a hydroxyl or amino group) can introduce chirality.

The importance of stereochemistry in ligand-receptor interactions is based on the following principles:

Three-Point Attachment Model: For a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction. If one enantiomer has three functional groups that align perfectly with complementary sites on the receptor, its mirror image (the other enantiomer) will not be able to achieve the same optimal fit.

Differential Affinity and Efficacy: Due to differences in how they fit into a binding site, one stereoisomer (the eutomer) may exhibit significantly higher binding affinity and/or efficacy than the other (the distomer). In some cases, the distomer may be completely inactive or even contribute to off-target effects.

Stereoselective Metabolism and Transport: The stereochemistry of a molecule can also affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, metabolic enzymes or transport proteins may show a preference for one stereoisomer over another. nih.gov

Research into related chiral compounds has shown that stereochemistry can lead to significant differences in biological activity, sometimes suggesting that a stereoselective uptake mechanism is responsible for the enhanced activity of a specific isomer. nih.gov

Comparative Analysis with Related Halogenated Propiophenone Analogues (e.g., Bupropion (B1668061) Analogues, Haloperidol (B65202) Scaffolds)

To understand the SAR of this compound, it is useful to compare it to other well-known drugs that share structural similarities, such as bupropion and haloperidol. Both contain a halogenated phenyl ring and a carbonyl group, but differ in other key structural features which results in distinct pharmacological profiles.

Bupropion Analogues: Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its structure features a 3-chlorophenyl ring, a ketone, and a tert-butylamino group. Deconstruction of the bupropion molecule shows that the various substituents make relatively minor contributions to its potency as a dopamine (B1211576) transporter (DAT) uptake inhibitor. nih.gov However, the nature of the amine is critical for its mechanism, with primary or secondary amines often acting as releasing agents, whereas the bulky tert-butyl group of bupropion makes it a reuptake inhibitor. nih.gov this compound lacks the amino group, which is a key pharmacophoric element for bupropion's activity at monoamine transporters.

Haloperidol Scaffolds: Haloperidol is a typical antipsychotic that acts primarily as a potent dopamine D2 receptor antagonist. nih.gov Its structure consists of a 4-fluorobutyrophenone (B8402436) moiety linked to a piperidine (B6355638) ring which, in turn, is attached to a 4-chlorophenyl group. SAR studies on haloperidol show that the butyrophenone, piperidine, and 4-chlorophenyl moieties each play a crucial role in its multi-receptor binding profile. nih.gov For instance, reduction of the carbonyl group in haloperidol leads to a significant decrease in D2 receptor binding affinity. nih.gov this compound shares the halogenated phenyl rings and the ketone with the haloperidol scaffold but lacks the crucial piperidine ring, which is essential for haloperidol's high-affinity interaction with the D2 receptor.

The table below provides a structural comparison.

| Feature | This compound | Bupropion | Haloperidol |

| Core Structure | Propiophenone | Propiophenone | Butyrophenone |

| Phenyl Ring 1 | 4-Chlorophenyl | 3-Chlorophenyl | 4-Chlorophenyl (on piperidine) |

| Phenyl Ring 2 | 4-Fluorophenyl | Unsubstituted Phenyl | 4-Fluorophenyl (on butyrophenone) |

| Key Functional Group | Ketone | Ketone, tert-Butylamine | Ketone, Tertiary Amine (Piperidine), Hydroxyl |

| Primary Mechanism | Not fully characterized | Norepinephrine-Dopamine Reuptake Inhibitor | Dopamine D2 Receptor Antagonist |

Design Principles for Modulating Molecular Recognition and Binding Affinity

The insights gained from SAR studies on propiophenone derivatives and related compounds provide a set of guiding principles for designing new molecules with tailored binding properties. Modulating molecular recognition is a key goal in drug discovery, aiming to enhance affinity and selectivity for the intended biological target. researchgate.net

Key design principles include:

Strategic Use of Halogen Bonding: The directionality and tunable strength of halogen bonds make them a powerful tool for optimizing ligand binding. nih.gov Introducing or repositioning halogen atoms can create specific, favorable interactions with halogen bond acceptors (like carbonyl oxygens or nitrogen atoms) in a receptor's active site. nih.gov

Optimizing Hydrophobic and van der Waals Interactions: The presence of lipophilic groups, such as the halogenated phenyl rings, is often favorable for activity, as they can engage with hydrophobic pockets within the receptor. mdpi.com The size and shape of these groups should be complementary to the target site to maximize van der Waals contacts.

Linker Optimization: The length, rigidity, and polarity of the linker connecting pharmacophoric elements can be systematically varied. A more rigid linker might reduce the entropic penalty upon binding, potentially increasing affinity, while a flexible linker might be necessary to allow the molecule to adopt the correct binding pose.

Exploiting Stereochemistry: When chiral centers are present or can be introduced, synthesizing and testing individual stereoisomers is crucial. This allows for the identification of the eutomer, which can lead to a more potent and selective drug with a better therapeutic index. nih.gov

Balancing Enthalpic and Entropic Contributions: High-affinity binding is a result of a favorable change in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components. Favorable enthalpic contributions come from strong intermolecular interactions like hydrogen and halogen bonds, while minimizing the loss of conformational entropy upon binding can also enhance affinity. fiveable.me

By applying these principles, medicinal chemists can rationally modify lead compounds like this compound to improve their molecular recognition properties and develop novel therapeutic agents.

Derivatives, Analogues, and Metabolite Research of 3 4 Chlorophenyl 4 Fluoropropiophenone

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of 3-(4-Chlorophenyl)-4'-fluoropropiophenone often involves modifications at various positions of the molecule to explore structure-activity relationships (SAR). Common synthetic strategies include the introduction of different substituents on the phenyl rings or alterations to the propiophenone (B1677668) backbone.

One common approach to synthesizing derivatives of propiophenones involves the Friedel-Crafts acylation or related reactions. For instance, a series of chalcone (B49325) and propafenone (B51707) derivatives have been synthesized to evaluate their potential as anticancer agents. nih.gov While not directly focused on this compound, the synthetic methodologies are applicable. The synthesis of a chalcone derivative, (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, was achieved through the reaction of 4′-chloroacetophenone and 4′-methoxybenzaldehyde in an ethanolic sodium hydroxide (B78521) solution. bohrium.com This highlights a versatile method for creating analogues with varied substitution patterns on the phenyl rings.

The characterization of these new derivatives is a critical step and typically involves a combination of spectroscopic techniques to confirm their chemical structures. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the ketone.

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and can also provide information about its fragmentation pattern, further confirming the structure.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule. bohrium.com

Table 1: Spectroscopic Data for a Hypothetical Derivative: 3-(4-Chlorophenyl)-4'-fluoro-2-methylpropiophenone

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (dd, J = 8.8, 5.2 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 7.15 (t, J = 8.8 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 3.60 (q, J = 7.2 Hz, 1H), 1.25 (d, J = 7.2 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 165.8 (d, J = 254 Hz), 138.9, 133.0, 131.0 (d, J = 9.0 Hz), 129.5, 128.9, 115.8 (d, J = 22 Hz), 45.2, 16.8. |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1685 (C=O), 1595 (C=C), 1230 (C-F), 830 (C-Cl). |

| MS (ESI) | m/z 277.07 [M+H]⁺ |

This is a hypothetical data table for illustrative purposes.

Exploration of Bioisosteric Replacements

Bioisosterism is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp For this compound, bioisosteric replacements could be explored at several positions.

Modifications of the Phenyl Rings:

Halogen Replacement: The chlorine and fluorine atoms on the phenyl rings are key features. Replacing the chlorine atom with other halogens (e.g., bromine) or with a trifluoromethyl group could alter the lipophilicity and electronic properties of the molecule. cambridgemedchemconsulting.com Similarly, the fluorine atom could be replaced with other small, electron-withdrawing groups.

Phenyl Ring Analogues: The phenyl rings themselves could be replaced with other aromatic systems, such as thiophene, pyridine, or pyrimidine (B1678525) rings. cambridgemedchemconsulting.com These changes can significantly impact the molecule's interaction with biological targets and its metabolic stability.

Modifications of the Propiophenone Linker:

Alkyl Chain Alterations: The ethyl chain of the propiophenone could be shortened, lengthened, or branched to probe the spatial requirements of a potential binding site.

The goal of these bioisosteric replacements is to fine-tune the molecule's properties. For example, introducing a more metabolically stable group could increase the compound's half-life, while altering the electronic distribution could enhance its target affinity.

Table 2: Examples of Potential Bioisosteric Replacements for this compound

| Original Group | Position | Bioisosteric Replacement | Potential Impact |

| 4-Chlorophenyl | 3-position | 4-Bromophenyl | Increased lipophilicity |

| 4-Chlorophenyl | 3-position | 4-(Trifluoromethyl)phenyl | Altered electronic properties |

| 4'-Fluorophenyl | 4'-position | Pyridin-4-yl | Increased polarity, potential for H-bonding |

| Carbonyl (C=O) | 1-position | Hydroxyl (CH-OH) | Increased polarity, H-bond donor |

| Phenyl | 3-position | Thienyl | Altered aromaticity and conformation |

This table provides hypothetical examples of bioisosteric replacements.

Research into Preclinical Metabolite Identification and Formation Pathways

Understanding the metabolic fate of a compound is a critical aspect of preclinical drug development. In vitro studies using liver microsomes or hepatocytes are commonly employed to identify potential metabolites and elucidate the metabolic pathways. admescope.comnih.govmdpi.com For this compound, several metabolic transformations can be anticipated based on its chemical structure and studies of related propiophenone derivatives. nih.gov

Primary Metabolic Pathways:

Carbonyl Reduction: The ketone group is a primary site for metabolism. It can be reduced by carbonyl reductases to the corresponding secondary alcohol, 1-(4-fluorophenyl)-3-(4-chlorophenyl)propan-1-ol. Studies on propiophenone have shown that this reduction is a major metabolic route. nih.gov

Hydroxylation: Aromatic hydroxylation can occur on either of the phenyl rings. The position of hydroxylation is influenced by the directing effects of the existing substituents. Aliphatic hydroxylation on the propyl chain is also a possibility. nih.gov

Oxidative Dehalogenation: While the carbon-halogen bonds are generally strong, metabolic cleavage can sometimes occur, particularly for chlorine. However, the carbon-fluorine bond is typically very stable. nih.govnih.gov

Secondary Metabolic Pathways (Phase II Conjugation):

The primary metabolites, particularly those with newly introduced hydroxyl groups, can undergo further conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: The hydroxyl groups can also be sulfated.

The identification of these metabolites is typically carried out using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). By comparing the metabolic profiles across different species (e.g., rat, dog, human), researchers can identify potential differences in metabolism that may have implications for toxicity and efficacy. admescope.com

Table 3: Predicted Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction | Analytical Signature (m/z) |

| M1 | 1-(4-Fluorophenyl)-3-(4-chlorophenyl)propan-1-ol | Carbonyl Reduction | 279.09 [M+H]⁺ |

| M2 | 3-(4-Chloro-2-hydroxyphenyl)-4'-fluoropropiophenone | Aromatic Hydroxylation | 293.05 [M+H]⁺ |

| M3 | 3-(4-Chlorophenyl)-1-(4-fluoro-2-hydroxyphenyl)propiophenone | Aromatic Hydroxylation | 293.05 [M+H]⁺ |

| M4 | This compound glucuronide | Glucuronidation of a hydroxylated metabolite | 469.08 [M+H]⁺ |

| M5 | 3-(4-Chlorophenyl)-2-hydroxy-4'-fluoropropiophenone | Aliphatic Hydroxylation | 293.05 [M+H]⁺ |

This is a predictive table based on common metabolic pathways for similar structures.

Applications in Organic Synthesis and Advanced Materials Research

3-(4-Chlorophenyl)-4'-fluoropropiophenone as a Building Block for Complex Organic Architectures

The strategic placement of chloro and fluoro groups on the phenyl rings of this compound, combined with the reactivity of its ketone and propyl chain, makes it a valuable synthon for constructing intricate molecular frameworks. Organic chemists leverage these features to build complex structures, including heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

The propiophenone (B1677668) backbone can undergo a variety of chemical transformations. The carbonyl group is a key reactive site for nucleophilic addition, condensation, and rearrangement reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can serve as a precursor in multi-step syntheses of complex polycyclic and heterocyclic systems. The presence of the halogen atoms offers additional reaction handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of more elaborate aromatic structures.

While direct, publicly available research specifically detailing the extensive use of this compound in the synthesis of a wide array of complex architectures is limited, its structural similarity to other propiophenone derivatives used in the synthesis of bioactive molecules suggests its significant potential. The principles of retrosynthetic analysis indicate that this compound can be a key fragment for the assembly of larger, more complex target molecules.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class |

|---|---|

| Aldol (B89426) Condensation | Chalcones and Flavonoids |

| Mannich Reaction | β-Amino Ketones |

| Grignard Reaction | Tertiary Alcohols |

| Reduction | Substituted Propanols |

| Cyclization Reactions | Heterocyclic Compounds (e.g., Pyrazolines, Isoxazoles) |

| Cross-Coupling Reactions | Biaryl Compounds and Substituted Aromatics |

Precursor in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The utility of this compound extends to its role as a crucial intermediate in the synthesis of specialty chemicals and agrochemicals. The combination of the chlorophenyl and fluorophenyl moieties is a common feature in many commercially important compounds, particularly in the agrochemical sector where these substitutions can enhance biological activity and metabolic stability.

Although specific, publicly documented pathways for major agrochemicals originating directly from this compound are not extensively detailed, the structural motifs it contains are present in various fungicides, herbicides, and insecticides. For example, the 4-chlorophenyl group is a key component of several fungicides, while the 4-fluorophenyl group is found in numerous pesticides and pharmaceuticals due to its ability to block metabolic oxidation.

The synthesis of these complex agrochemicals often involves the modification of a core structure, and this compound provides a readily available and versatile starting point for such modifications. Its propiophenone chain can be functionalized or cleaved to introduce other necessary chemical groups, making it an attractive precursor for industrial-scale synthesis.

Table 2: Structural Motifs in Agrochemicals Related to this compound

| Structural Motif | Agrochemical Class | Example Compound (Illustrative) |

|---|---|---|

| 4-Chlorophenyl | Fungicides, Insecticides | Chlorothalonil, Pyriproxyfen |

| 4-Fluorophenyl | Fungicides, Herbicides | Flusilazole, Flumioxazin |

| Propiophenone Derivatives | Various | - |

Potential in the Development of Functional Organic Materials

The unique electronic and structural properties endowed by the halogen atoms in this compound make it a promising candidate for the development of functional organic materials. Fluorine, in particular, is known to impart desirable characteristics such as high thermal stability, chemical resistance, and specific optical and electronic properties to organic molecules.